Barium tert-Butoxide: Synthesis, Characterization, and Advanced Applications in Catalysis and Material Science
Barium tert-Butoxide: Synthesis, Characterization, and Advanced Applications in Catalysis and Material Science
Executive Summary
Barium tert-butoxide (Ba(OtBu)₂), an alkaline earth metal alkoxide, is a highly reactive, sterically hindered compound that serves as a cornerstone in modern organometallic chemistry and materials science. Unlike its alkali metal counterparts, the bivalent nature of barium combined with the bulky tert-butoxide ligands results in unique structural oligomers and exceptional Brønsted basicity[1]. This technical guide provides a comprehensive overview of the mechanistic pathways, self-validating synthesis protocols, and analytical characterization techniques required to utilize barium tert-butoxide effectively in catalytic organic synthesis and as a precursor for chemical vapor deposition (CVD).
Chemical Significance and Mechanistic Pathways
Barium tert-butoxide exhibits a distinct reactivity profile driven by the strong electropositivity of barium and the steric bulk of the tert-butyl groups. In organic synthesis, it acts as an exceptionally strong nucleophile and Brønsted base, facilitating carbon-carbon bond formation without the need for transition metal catalysts[1]. For example, in the aldol reactions of amides with aldehydes and ketones, Ba(OtBu)₂ is employed alongside phenolic ligands to drive highly anti-selective catalytic pathways. Furthermore, it functions as a critical initiator in the anionic copolymerization of butadiene, directly influencing the microstructural regularity and trans-content of the resulting polymers[2].
In the realm of materials science, barium tert-butoxide is instrumental in overcoming the mass-transport limitations of traditional barium precursors. Homoleptic barium β-diketonates (such as Ba(thd)₂) tend to form non-volatile oligomers. By reacting Ba(OtBu)₂ with copper or yttrium complexes, researchers induce ligand exchange to form volatile, heterometallic clusters (e.g., [BaCu₂(OtBu)₄]ₙ)[3]. These mixed-metal adducts prevent barium oligomerization, yielding precursors with superior volatility profiles for atomic layer deposition (ALD) and CVD[4].
Synthesis Methodologies: Direct Metallation
The synthesis of barium tert-butoxide requires rigorous exclusion of moisture and oxygen due to its pyrophoric nature and rapid hydrolysis into barium hydroxide and tert-butanol[1][5]. While alkoxide exchange methods exist, the direct metallation of elemental barium with anhydrous tert-butanol is the most reliable pathway to achieve high-purity, halide-free material[1].
Protocol: Direct Metallation of Barium
Causality Note: Barium metal is highly susceptible to surface passivation by oxides and nitrides, which halts the reaction. While some protocols use ammonia to dissolve the metal, this introduces nitrogen impurities that degrade the performance of the compound in polymerization catalysis[2]. Therefore, mechanical depassivation followed by extended reflux in a coordinating solvent (THF) is the preferred thermodynamic route.
Step-by-Step Methodology:
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Preparation: Inside an argon-filled glovebox (<1 ppm O₂, <1 ppm H₂O), mechanically scrape 13.7 g (0.1 mol) of barium metal rods to remove the dull passivation layer until a shiny surface is exposed. Cut the metal into small 2 mm pieces to maximize the reactive surface area.
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Solvent Addition: Transfer the activated barium to a flame-dried 500 mL Schlenk flask. Add 200 mL of anhydrous, degassed tetrahydrofuran (THF) and 30 mL (an excess) of anhydrous tert-butanol[1].
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Reaction Initiation: Attach a reflux condenser under a positive argon line. Heat the mixture to a gentle reflux (~65 °C).
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Self-Validating Check: The evolution of hydrogen gas (visible bubbling) validates that active metallation is occurring. If bubbling ceases while unreacted metal remains, the surface has repassivated; increase mechanical stirring speed to dislodge the insoluble Ba(OtBu)₂ layer.
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Filtration: Reflux for 24–48 hours until the metal is completely consumed and hydrogen evolution stops. Filter the hot, cloudy suspension through a Schlenk frit to remove any unreacted trace metal or insoluble barium carbonate impurities.
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Crystallization: Concentrate the clear filtrate in vacuo to half its volume and cool to -20 °C to induce the crystallization of the solvated adduct,[Ba(OtBu)₂(t-BuOH)₂]₄[3].
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Desolvation: To obtain the active, solvent-free powder, heat the isolated crystals under high vacuum (10⁻² Torr) at 120 °C for 6 hours.
Workflow for the direct metallation synthesis of Barium tert-butoxide under inert conditions.
Characterization and Validation
Accurate characterization of Ba(OtBu)₂ is complicated by its tendency to form tetrameric or hexameric clusters depending on the degree of residual solvation[3].
Self-Validating Analytical Checks:
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¹H NMR (C₆D₆): A sharp singlet at approximately 1.35 ppm corresponds to the equivalent tert-butyl protons. The complete absence of a resonance at 1.05 ppm (free t-BuOH) serves as a self-validating check that the desolvation step (Step 6) was successful.
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Thermogravimetric Analysis (TGA): Confirms the suitability of the batch for CVD. A high-purity sample will exhibit a clean sublimation profile starting around 150 °C at reduced pressure, prior to thermal decomposition into barium carbonate and volatile hydrocarbons[3][4].
Table 1: Quantitative Characterization Data for Barium tert-Butoxide
| Property | Value / Observation | Analytical Method |
| Empirical Formula | C₈H₁₈BaO₂ | Elemental Analysis |
| Molecular Weight | 283.55 g/mol | Mass Spectrometry |
| Melting Point | >200 °C (Decomposes) | Differential Scanning Calorimetry |
| ¹H NMR Shift (t-Bu) | ~1.35 ppm (singlet) | ¹H NMR (400 MHz, C₆D₆) |
| Assay Purity | ≥ 85% (Trace Ba(OH)₂ common) | Titration / NMR |
| Volatility Onset | 150–170 °C (at 10⁻³ Torr) | Thermogravimetric Analysis[4] |
Advanced Applications: Mixed-Metal Precursors for CVD
The deposition of high-temperature superconducting films (e.g., YBa₂Cu₃O₇₋ₓ) requires precursors that vaporize consistently without premature decomposition. Barium tert-butoxide is reacted with copper and yttrium β-diketonates (where "thd" is 2,2,6,6-tetramethylheptane-3,5-dione) to synthesize these specialized molecules[4]. The Lewis base adducts formed during this ligand exchange process saturate the coordination sphere of the barium center, preventing the formation of non-volatile polymeric networks[3][6].
Logical pathway for synthesizing volatile mixed-metal complexes for CVD/ALD applications.
Safety and Handling Protocols
Barium tert-butoxide is classified as a flammable solid (Hazard Class 4.2 - Pyrophoric and self-heating) and a severe skin corrosive (Skin Corr. 1B). It reacts violently with ambient moisture to release flammable tert-butanol vapors and caustic barium hydroxide[5].
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Storage: Must be stored strictly between 2–8 °C under a sealed inert atmosphere (argon or nitrogen) to prevent degradation.
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PPE & Environment: All manipulations must occur within a fully enclosed inert-gas glovebox. Operators must wear flame-resistant lab coats and heavy-duty nitrile gloves over standard liners to protect against accidental pyrophoric ignition or corrosive exposure[7].
References
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[1] Buy Barium tert-butoxide | 24363-36-8 - Smolecule. Smolecule. 1
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[3] Lewis Base Adducts of Barium/Copper tert-Butoxides: Synthesis and Thermolysis. Chemistry of Materials - ACS Publications. 3
-
Barium tert-butoxide 85% 24363-36-8 - MilliporeSigma. Sigma-Aldrich.
-
[7] Barium tert-butoxide 85% 24363-36-8 - Sigma-Aldrich. Sigma-Aldrich. 7
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[2] US4260712A - Preparation of barium-alkoxide salts. Google Patents. 2
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[5] Barium tert-butoxide - 10G - Chibek Instruments Ltd. Chibek. 5
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[6] Group 2 element β-diketonate complexes: Synthetic and structural investigations. ResearchGate. 6
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[4] Florence Labrize's research works: Reactivity of mixed-metal BaCu and BaY β-diketonatoalkoxides. ResearchGate. 4
Sources
- 1. Buy Barium tert-butoxide | 24363-36-8 [smolecule.com]
- 2. US4260712A - Preparation of barium-alkoxide salts - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. eshop.chibek.com [eshop.chibek.com]
- 6. researchgate.net [researchgate.net]
- 7. 叔丁醇钡 85% | Sigma-Aldrich [sigmaaldrich.com]
